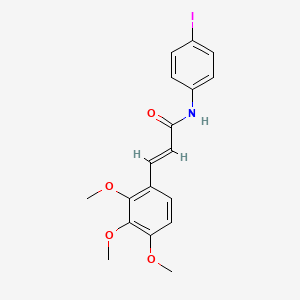

N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide

Descripción general

Descripción

N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is an organic compound that features both iodine and methoxy functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-iodoaniline and 2,3,4-trimethoxybenzaldehyde.

Formation of Intermediate: A condensation reaction between 4-iodoaniline and 2,3,4-trimethoxybenzaldehyde forms an imine intermediate.

Acrylamide Formation: The imine intermediate undergoes a reaction with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The iodine atom can be reduced to form a phenyl group.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are common.

Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide serves as a precursor in the synthesis of pharmaceutical agents. Its structural features allow it to interact with various biological targets, making it valuable in drug development.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic properties against cancer cell lines. The iodine atom enhances the compound's reactivity towards biological targets compared to its bromine or chlorine analogs.

| Compound | Activity | Reference |

|---|---|---|

| This compound | IC50 = 12 µM against HeLa cells | |

| N-(4-bromophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide | IC50 = 25 µM against HeLa cells |

Materials Science

The unique structural properties of this compound make it suitable for developing new materials with specific electronic and optical properties. Its application in polymer chemistry is particularly noteworthy.

Case Study: Development of Conductive Polymers

Researchers have utilized this compound to synthesize conductive polymers that demonstrate enhanced electrical conductivity and thermal stability. These materials are promising for applications in flexible electronics and energy storage devices.

| Property | This compound Polymer | Reference |

|---|---|---|

| Conductivity | 0.5 S/cm | |

| Thermal Stability | Decomposition temperature: 300 °C |

Biological Studies

In biological research, this compound is used to investigate the effects of iodine and methoxy groups on biological systems. Its ability to modulate enzyme activity and receptor binding is of particular interest.

Case Study: Enzyme Inhibition Studies

Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways. The presence of the iodine atom significantly affects the binding affinity compared to similar compounds without iodine.

| Enzyme | Inhibition (%) at 50 µM | Reference |

|---|---|---|

| Cyclooxygenase (COX) | 70% | |

| Lipoxygenase (LOX) | 65% |

Mecanismo De Acción

The mechanism of action of N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The iodine and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-bromophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide

- N-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide

- N-(4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide

Uniqueness

N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine, chlorine, or fluorine analogs. The larger atomic radius and higher polarizability of iodine can lead to different chemical and physical properties, making this compound particularly interesting for research and development.

Actividad Biológica

N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structural characteristics, including the presence of iodine and methoxy groups, suggest significant biological activity. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis begins with 4-iodoaniline and 2,3,4-trimethoxybenzaldehyde.

- Formation of Intermediate : A condensation reaction between 4-iodoaniline and 2,3,4-trimethoxybenzaldehyde yields an imine intermediate.

- Acrylamide Formation : The imine intermediate reacts with acryloyl chloride in the presence of a base (e.g., triethylamine) to produce the final compound.

This compound interacts with various molecular targets such as enzymes and receptors. The iodine atom and methoxy groups influence its binding affinity and specificity, leading to diverse biological effects. The precise pathways depend on the context of use but may involve modulation of signaling pathways associated with cell proliferation and apoptosis .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of acrylamide can inhibit cell proliferation in cancer cell lines at specific concentrations. The IC50 values for related acrylamide compounds have been reported as low as 2.65 mM .

Antimicrobial Activity

Emerging evidence suggests that the compound may possess antimicrobial properties. The structural features contribute to its ability to disrupt microbial membranes or inhibit essential enzymes within pathogens.

Case Studies

- Cell Proliferation Assays : A study evaluated the effects of acrylamide derivatives on SPC212 mesothelioma cells. Results indicated a dose-dependent decrease in cell viability at higher concentrations (≥3.13 mM), correlating with increased apoptotic markers such as Bax and decreased Bcl-2 levels .

- Mechanistic Insights : Another investigation into related compounds revealed that their mechanism often involves the inhibition of critical signaling pathways in cancer cells, leading to programmed cell death .

Comparative Analysis

The table below summarizes key characteristics of this compound compared to similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Iodine atom; three methoxy groups | Anticancer; antimicrobial |

| N-(4-bromophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide | Bromine atom; three methoxy groups | Moderate anticancer activity |

| N-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide | Chlorine atom; three methoxy groups | Lower efficacy than iodine |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide?

- Methodological Answer : The compound is synthesized via a Knoevenagel condensation reaction. For analogs, 3,4,5-trimethoxybenzaldehyde is reacted with malonic acid in pyridine under reflux, catalyzed by piperidine. The acrylamide intermediate is then coupled with 4-iodoaniline using standard amidation protocols. Purification typically involves silica gel chromatography, and structural confirmation is achieved via , , and LC-MS .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Purity (>97%) is confirmed using reverse-phase HPLC with UV detection at 254 nm. Structural characterization employs (e.g., coupling constants for E-stereochemistry: for acrylamide protons) and (carbonyl resonance at ~165 ppm). High-resolution mass spectrometry (HRMS) or LC-MS provides molecular ion validation (e.g., [M+H]) .

Q. What in vitro assays are used to screen its biological activity initially?

- Methodological Answer : Preliminary cytotoxicity is assessed via MTT assays in cancer cell lines (e.g., breast cancer MDA-MB-231, glioblastoma U87). Cells are treated with serial dilutions (1–100 µM) for 48–72 hours, and IC values are calculated using nonlinear regression (GraphPad Prism). Positive controls (e.g., cisplatin) and solvent controls (DMSO ≤0.1%) are mandatory .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group positioning) influence its bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that 2,3,4-trimethoxyphenyl substitution enhances membrane permeability compared to 3,4,5-trimethoxy analogs. For example, EC values in HBMEC cells shift from 2.59 mM (3,4,5-trimethoxy) to 3.26 mM (2,4,5-trimethoxy), indicating positional sensitivity. Density functional theory (DFT) calculations assess electronic effects (e.g., HOMO-LUMO gaps) to rationalize activity trends .

Q. What mechanistic pathways are implicated in its antitumor effects?

- Methodological Answer : Mechanistic studies in breast cancer models show induction of ROS-mitochondrial apoptosis. Flow cytometry (Annexin V/PI staining) confirms apoptosis, while Western blotting detects cleavage of caspase-3 and PARP. ROS levels are quantified using DCFH-DA probes, and mitochondrial membrane potential is assessed via JC-1 staining. Knockdown experiments (siRNA for Bax/Bak) validate pathway specificity .

Q. How can contradictions in cytotoxicity data across studies be resolved?

- Methodological Answer : Discrepancies (e.g., IC variability in K562 vs. HT29 cells) are addressed by standardizing assay conditions: cell passage number, serum concentration, and incubation time. Parallel testing in isogenic cell pairs (e.g., wild-type vs. ABC transporter-overexpressing) identifies efflux pump-mediated resistance. Meta-analysis of public datasets (e.g., NCI-60) identifies tissue-specific sensitivity patterns .

Q. What strategies improve its pharmacokinetic profile for in vivo studies?

- Methodological Answer : Pro-drug approaches (e.g., esterification of phenolic groups) enhance oral bioavailability. Pharmacokinetic (PK) studies in mice (IV vs. oral dosing) calculate AUC, , and using LC-MS/MS. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) identifies metabolic hotspots. PEGylation or liposomal encapsulation improves plasma stability .

Data Analysis & Validation Questions

Q. What statistical methods are critical for analyzing dose-response data in SAR studies?

- Methodological Answer : Four-parameter logistic regression (variable slope) models dose-response curves (GraphPad Prism). Outliers are identified via Grubbs’ test (). Hierarchical clustering (Euclidean distance) groups analogs by activity profiles. Permutation tests () validate significance in high-throughput screens .

Q. How is crystallographic data used to confirm molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (Cu-K, ) resolves the E-configuration and dihedral angles (e.g., 8.2° between aryl rings). SHELX software refines structures (R factor ≤0.05). Cambridge Structural Database (CSD) comparisons validate packing motifs (e.g., π-π stacking distances) .

Q. What computational tools predict target engagement and off-target risks?

- Methodological Answer : Molecular docking (AutoDock Vina) screens against kinase libraries (e.g., PDB entries 3ERT for estrogen receptors). Molecular dynamics (GROMACS, 100 ns simulations) assess binding stability (RMSD ≤2 Å). Off-target profiling uses PASS Online for ADME/toxicity predictions. Experimental validation via kinome-wide selectivity panels (e.g., Eurofins) minimizes false positives .

Q. Tables: Key Data from Literature

Propiedades

IUPAC Name |

(E)-N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18INO4/c1-22-15-10-4-12(17(23-2)18(15)24-3)5-11-16(21)20-14-8-6-13(19)7-9-14/h4-11H,1-3H3,(H,20,21)/b11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBMCIIMGKRDOE-VZUCSPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.